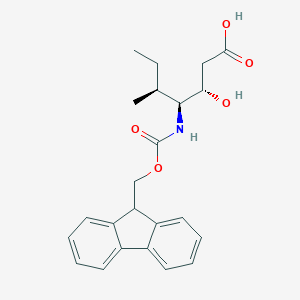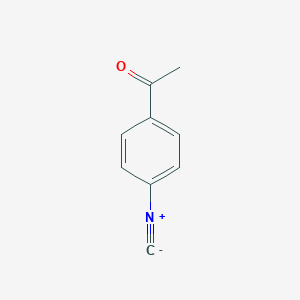
4,5-ジブロモ-o-キシレン
概要
説明
1,2-Dibromo-4,5-dimethylbenzene is a chemical compound that serves as a precursor for various organic transformations. It is noteworthy for its application in synthesis processes due to its unique structure and properties.
Synthesis Analysis
The synthesis of derivatives similar to 1,2-Dibromo-4,5-dimethylbenzene often involves regioselective bromination, ortho-metalation, and halogen/metal permutations. These methods provide a pathway to obtain various valuable precursors, including 1,2-Dibromo-4,5-dimethylbenzene derivatives, which are crucial for further organic transformations (Diemer, Leroux, & Colobert, 2011).
科学的研究の応用
1. アルキルアミノ亜鉛(II)フタロシアニンの合成 1,2-ジブロモ-4,5-ジメチルベンゼンは、アルキルアミノ亜鉛(II)フタロシアニンの合成に使用できます . これらの化合物は、光線力学療法における光増感剤として潜在的な用途を持っています .
1,2-ジブロモ-4,5-ビス(ジブロモメチル)ベンゼンの合成
この化合物は、アゾビスイソブチロニトリルとの反応によって、1,2-ジブロモ-4,5-ビス(ジブロモメチル)ベンゼンの合成にも使用できます .
ポルフィリン二量体の合成
ある研究では、α,α’-ジブロモ-o-キシレンをベースにしたスペーサーで結合された、多くの新しいポルフィリン二量体が合成されました . これらの二量体は、1H、13C NMR、1H-1H COSY NMR、UV-vis 分光法、および MALDI-TOF 質量分析法によって特徴付けられました .
光物理的特性研究
ポルフィリン二量体について、光物理的特性と一重項酸素の量子収率が調べられました . 末端アルコキシ置換基は、無置換化合物と比較して蛍光量子収率を高めます
Safety and Hazards
1,2-Dibromo-4,5-dimethylbenzene is classified as a skin irritant (Category 2), eye irritant (Category 2A), specific target organ toxicity - single exposure (Category 3), and long-term (chronic) aquatic hazard (Category 4) . It is advised to handle it in a well-ventilated place, wear suitable protective clothing, and avoid contact with skin and eyes .
作用機序
Mode of Action
It is known that they can be synthesized via bromination of o-xylene .
Biochemical Pathways
1,2-dibromo-4,5-dimethylbenzene has been used in the synthesis of alkylamino zinc (ii)phthalocyanines , which have potential applications as photosensitizers in photodynamic therapy.
Result of Action
It is known that 1,2-dibromo-4,5-dimethylbenzene can be used in the synthesis of alkylamino zinc (ii)phthalocyanines , which have potential applications as photosensitizers in photodynamic therapy.
Action Environment
It is known that the synthesis of these compounds involves bromination of o-xylene , a process that could potentially be influenced by various environmental factors such as temperature and pressure.
特性
IUPAC Name |
1,2-dibromo-4,5-dimethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Br2/c1-5-3-7(9)8(10)4-6(5)2/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCIDDURGCAHERU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Br2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00179644 | |
| Record name | Benzene, 1,2-dibromo-4,5-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00179644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
24932-48-7 | |
| Record name | Benzene, 1,2-dibromo-4,5-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024932487 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, 1,2-dibromo-4,5-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00179644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-Dibromo-4,5-dimethylbenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary use of 4,5-dibromo-o-xylene as described in the provided research?
A1: 4,5-Dibromo-o-xylene serves as a crucial intermediate in synthesizing carboxyl-substituted phthalocyanine compounds []. These compounds have various applications, but the research focuses on their use as intermediates and doesn't delve into their specific downstream applications.
Q2: What spectroscopic data is available for 4,5-dibromo-o-xylene?
A2: The provided research primarily focuses on the synthesis of 4,5-dibromo-o-xylene and 4,5-dibromophthalic acid. While it mentions that the bond lengths and angles in 4,5-dibromo-o-xylene are within normal ranges [], it does not provide specific spectroscopic data like NMR, IR, or Mass Spectrometry.
Q3: Can you describe the optimized synthesis method for 4,5-dibromo-o-xylene highlighted in the research?
A3: The research outlines an optimized electrophilic substitution reaction for synthesizing 4,5-dibromo-o-xylene from o-xylene and bromide using methylene chloride as a solvent []. The optimized conditions involve a bromine volume concentration of 40%, o-xylene volume concentration of 40%, and a molar ratio of 3.0:0.15:1.0 for Br2:I2:o-xylene. This method, when scaled up tenfold, resulted in a 79.0% yield of 4,5-dibromo-o-xylene.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![3-Azabicyclo[3.3.1]nonan-7-ol](/img/structure/B50863.png)
![Ethyl 1-oxa-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B50866.png)




